molecular formula C11H13FO3 B6324689 Methyl 3-fluoro-4-isopropoxybenzoate CAS No. 1346498-59-6

Methyl 3-fluoro-4-isopropoxybenzoate

Cat. No.: B6324689
CAS No.: 1346498-59-6
M. Wt: 212.22 g/mol
InChI Key: ZPQJAHPDJSZNTL-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and an isopropoxy group at the 4-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-4-isopropoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-fluoro-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoate
  • Methyl 3-fluoro-4-ethoxybenzoate
  • Methyl 3-fluoro-4-propoxybenzoate

Uniqueness

Methyl 3-fluoro-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

Methyl 3-fluoro-4-isopropoxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13FO3
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 1346498-59-6
  • Physical State : Typically presented as a colorless to pale yellow liquid.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Compounds with similar structures have been shown to inhibit various enzymes, including those involved in inflammatory processes and cell signaling pathways.
    • For instance, fluorinated compounds often enhance binding affinity to target proteins due to their electronegative nature, which can improve pharmacokinetic properties and bioavailability.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
    • The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially aiding in membrane penetration and subsequent biological activity.

Case Studies

  • Inflammation Models :
    • In studies involving lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound demonstrated significant anti-inflammatory effects by modulating the NF-κB pathway and reducing pro-inflammatory cytokine levels. These findings suggest potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Research on similar fluorinated compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of DYRK1A (a kinase implicated in neuroinflammation) was observed, suggesting that this compound could be explored for its neuroprotective potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundLimited data availableModeratePotential
Fluorinated PolyphenolsYesHighYes
Other Fluorinated BenzoatesYesLowNo

Research Findings

Recent studies have highlighted the importance of modifying chemical structures to enhance biological activity. For example:

  • Fluorination : The introduction of fluorine atoms generally improves the binding affinity of compounds to their targets, enhancing their efficacy.
  • Isopropoxy Group : The isopropoxy moiety may contribute to increased lipophilicity and improved membrane permeability, which are critical for effective drug delivery.

Properties

IUPAC Name

methyl 3-fluoro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQJAHPDJSZNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 3-fluoro-4-hydroxy-benzoate (2.00 g, 11.8 mmol) in DMF (12.5 mL) was added K2CO3 (6.50 g, 47.0 mmol) followed by 2-iodopropane (2.35 mL, 23.5 mmol). The mixture was heated at 60° C. for 1.5 h. The mixture was filtered using EtOAc and the filtrate was evaporated under reduced pressure. The residue was dissolved in EtOAc and was washed with water and brine. The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to give methyl 3-fluoro-4-isopropoxybenzoate. ESI-MS m/z calc 212.1, found 213.3 (M+1)+. Retention time: 1.70 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two

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